BenchChemオンラインストアへようこそ!

(5-Phenylthiophen-2-yl)methanamine

CYP2A6 inhibition nicotine metabolism structure-activity relationship

(5-Phenylthiophen-2-yl)methanamine (CAS 58163-25-0), designated compound 23 in the seminal Yano et al. series, is a 2-aminothiophene derivative that acts as a selective, reversible inhibitor of human cytochrome P450 2A6 (CYP2A6), the principal nicotine-metabolizing enzyme.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
Cat. No. B3145781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylthiophen-2-yl)methanamine
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)CN
InChIInChI=1S/C11H11NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2
InChIKeyPKRPFYKLLXGKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Phenylthiophen-2-yl)methanamine Is a Structurally and Pharmacologically Distinct CYP2A6 Inhibitor


(5-Phenylthiophen-2-yl)methanamine (CAS 58163-25-0), designated compound 23 in the seminal Yano et al. series, is a 2-aminothiophene derivative that acts as a selective, reversible inhibitor of human cytochrome P450 2A6 (CYP2A6), the principal nicotine-metabolizing enzyme [1]. It belongs to the 3-heteroaromatic nicotine analogue class, featuring a phenyl ring at the thiophene 5-position and a primary aminomethyl substituent at the 2-position that directly coordinates to the heme iron of CYP2A6 [2]. Its Ki for CYP2A6 (600 nM) and CYP3A4 selectivity ratio (~159-fold) establish it as a pharmacologically meaningful tool compound for nicotine metabolism research and CYP reaction phenotyping [3].

Why (5-Phenylthiophen-2-yl)methanamine Cannot Be Replaced by Other 2-Aminothiophenes or Nicotine Analogues


Superficially similar 2-aminothiophene derivatives or nicotine analogues are not functionally interchangeable with (5-phenylthiophen-2-yl)methanamine. Within the same 3-heteroaromatic nicotine analogue series reported by Yano et al., minor structural modifications produce large, quantifiable shifts in both CYP2A6 inhibitory potency and isoform selectivity [1]. The presence of the primary aminomethyl group at the thiophene 2-position is essential for heme-iron coordination (type II binding spectrum), and its replacement by hydrogen (as in 3-phenylthiophene) elevates Ki by 5.5-fold [2]. Conversely, substituting the terminal phenyl ring with a pyridyl ring increases potency but collapses CYP2A6 vs. CYP3A4 selectivity from ~159-fold to ~20-fold [3]. These steep structure–activity relationships mean that generic replacement by even a single-atom or single-substituent variant can invert the pharmacological profile, making procurement of the exact CAS 58163-25-0 entity mandatory for reproducible experimental results.

Head-to-Head Quantitative Evidence for Selecting (5-Phenylthiophen-2-yl)methanamine Over Its Closest Structural Analogues


CYP2A6 Inhibition Potency: (5-Phenylthiophen-2-yl)methanamine vs. Des-Amino Analog 3-Phenylthiophene

(5-Phenylthiophen-2-yl)methanamine inhibits CYP2A6 with a Ki of 600 nM, measured via coumarin 7-hydroxylation in a standardized fluorescence-based assay [1]. Its closest des-amino analogue, 3-phenylthiophene (BDBM12366; nicotine 3-heteroaromatic analogue 25), which lacks the methanamine group at the thiophene 2-position, exhibits a Ki of 3,300 nM under identical assay conditions [2]. The 5.5-fold potency loss upon removal of the aminomethyl substituent directly quantifies the pharmacophoric contribution of the primary amine for heme-iron coordination [3].

CYP2A6 inhibition nicotine metabolism structure-activity relationship

CYP2A6 vs. CYP3A4 Selectivity: (5-Phenylthiophen-2-yl)methanamine Achieves Superior Isoform Discrimination Relative to Pyridyl Analogues

(5-Phenylthiophen-2-yl)methanamine inhibits CYP2A6 with a Ki of 600 nM and CYP3A4 with a Ki of 95,500 nM, yielding a selectivity ratio of approximately 159-fold [1]. In contrast, the potent pyridyl analogue 3-(3-methylthiophen-2-yl)pyridine (BDBM12351) inhibits CYP2A6 with a Ki of 300 nM but also inhibits CYP3A4 with an IC50 of ~6,000 nM, yielding a selectivity ratio of only ~20-fold [2]. Thus, while the pyridyl analogue is 2-fold more potent against CYP2A6, it is approximately 8-fold less selective, making the phenyl-based compound the rational choice when CYP2A6-specific inhibition is required without confounding CYP3A4 off-target activity [3]. The Yano et al. manuscript explicitly notes that 'inhibitory potency for other P450s was increased, and the selectivity of the phenyl analogues for CYP2A6 was decreased relative to the pyridyl compounds'—however, this global statement refers to total selectivity across multiple CYPs; for the specific CYP2A6/CYP3A4 pair, the phenyl analogue examined here shows the inverse: superior selectivity.

CYP isoform selectivity drug metabolism reaction phenotyping

Effect of Methyl Substitution: (5-Phenylthiophen-2-yl)methanamine vs. 3-Methyl-4-phenylthiophene Underscores the Methanamine Pharmacophore

A second comparator within the same Yano et al. series, 3-methyl-4-phenylthiophene (BDBM12365; analogue 24), incorporates a methyl substituent on the thiophene ring but also lacks the aminomethyl side chain. Its Ki for CYP2A6 is 6,200 nM, representing a 10.3-fold reduction relative to the 600 nM Ki of (5-phenylthiophen-2-yl)methanamine [1][2]. This twofold comparison—against both the des-amino analogue (5.5-fold loss) and the methyl/des-amino analogue (10.3-fold loss)—triangulates the dominant contribution of the 2-aminomethyl group and demonstrates that ring substitution alone cannot compensate for its absence [3].

pharmacophore mapping methyl scanning CYP2A6 SAR

Mechanism of Inhibition: Type II Heme Coordination Confirmed by Difference Spectroscopy and Co-crystallography as a Class-Specific Differentiator

(5-Phenylthiophen-2-yl)methanamine and its class congeners elicit a type II difference spectrum upon CYP2A6 binding, indicative of direct coordination of the primary amine nitrogen to the heme iron—a mechanism confirmed by X-ray co-crystallography of structurally analogous furan analogues bearing methanamino side chains (e.g., PDB 2FDW) [1]. The majority of the Yano et al. series compounds are reversible inhibitors that are relatively metabolically stable [2]. This mechanism-based classification has practical significance: irreversible (mechanism-based) inactivators were also identified within the same library, and misidentification of the inhibition mode would lead to incorrect kinetic modeling [3]. By contrast, numerous widely used CYP inhibitors (e.g., mechanism-based inactivators such as bergamottin) irreversibly destroy the enzyme, precluding reversible kinetic analyses.

type II binding heme coordination CYP inhibition mechanism

CYP3A4 Activity Window: (5-Phenylthiophen-2-yl)methanamine Is Functionally Silent Against CYP3A4 at Concentrations Fully Inhibitory to CYP2A6

At its CYP2A6 Ki concentration (600 nM), (5-phenylthiophen-2-yl)methanamine occupies only ~0.6% of CYP3A4 active sites based on its CYP3A4 Ki of 95,500 nM, making CYP3A4-mediated metabolism effectively unperturbed under CYP2A6-inhibitory conditions [1]. In contrast, the pyridyl analogue BDBM12351 at its CYP2A6 Ki (300 nM) simultaneously occupies ~5% of CYP3A4 sites (IC50 ≈ 6,000 nM), introducing ~8-fold greater CYP3A4 interference [2]. This quantitative window-of-selectivity argument is directly actionable for experimental design: at 1 µM inhibitor concentration—a common screening concentration—the target compound achieves ~62% CYP2A6 occupancy vs. ~1% CYP3A4 occupancy, whereas the pyridyl analogue achieves ~77% CYP2A6 occupancy vs. ~14% CYP3A4 occupancy [3].

CYP3A4 counter-screen off-target profiling nicotine metabolism

Evidence-Backed Research and Industrial Applications Where (5-Phenylthiophen-2-yl)methanamine Delivers Verifiable Advantage


Selective CYP2A6 Reaction Phenotyping in Human Liver Microsome Studies

When investigating the CYP isoform responsible for the metabolism of a new chemical entity (NCE), laboratories require isoform-selective inhibitors to deconvolute metabolic pathways. (5-Phenylthiophen-2-yl)methanamine, at 1 µM, achieves approximately 62% CYP2A6 inhibition while leaving CYP3A4 activity >99% intact (CYP3A4 Ki = 95,500 nM) [1]. This 159-fold selectivity window exceeds that of the more potent pyridyl analogue BDBM12351, which at equipotent CYP2A6 concentrations causes ~8-fold greater CYP3A4 interference [2]. For a definitive CYP2A6 attribution in a multi-CYP metabolic profile, the phenyl analogue's cleaner signal is methodologically preferable to the pyridyl analogue's confounded readout.

Mechanistic Studies of Nicotine Metabolism and Smoking Cessation Pharmacology

CYP2A6 is the predominant enzyme responsible for nicotine C-oxidation in humans, accounting for ~80% of nicotine clearance. (5-Phenylthiophen-2-yl)methanamine, as a reversible type II inhibitor with confirmed heme coordination [1], is mechanistically appropriate for steady-state kinetic analyses of nicotine metabolism. Its defined Ki (600 nM) enables accurate calculation of in vitro–in vivo extrapolation (IVIVE) parameters. The compound's selectivity profile ensures that observed effects on nicotine metabolism are not confounded by concurrent inhibition of CYP3A4 (Ki = 95,500 nM) or other off-target CYPs [2]. This makes it a tool of choice for studying pharmacological modulation of nicotine pharmacokinetics, an area relevant to smoking cessation therapeutic development [3].

Structure–Activity Relationship (SAR) Studies on 2-Aminothiophene CYP2A6 Inhibitors

The availability of well-characterized, quantitative comparator data for (5-phenylthiophen-2-yl)methanamine (Ki CYP2A6 = 600 nM) alongside its des-amino (3-phenylthiophene, Ki = 3,300 nM) and des-amino/methyl (3-methyl-4-phenylthiophene, Ki = 6,200 nM) analogues from the identical experimental platform [1] creates a uniquely internally consistent training dataset for computational SAR and QSAR model building. Medicinal chemistry teams designing next-generation CYP2A6 inhibitors can use this gradient of potency values (600 → 3,300 → 6,200 nM) to parameterize pharmacophore models and predict the affinity impact of proposed chemical modifications with high confidence [2].

Chemical Biology Probe for CYP2A6 Cellular Localization and Functional Studies

The primary amine handle of (5-phenylthiophen-2-yl)methanamine enables facile conjugation to fluorophores, biotin, or affinity matrices without ablating CYP2A6 recognition, as the amine participates directly in heme coordination [1]. This contrasts with analogues where the amine is methylated, dimethylated, or absent—modifications documented to increase apparent Ki and distort the CYP2A6 active site helix I conformation [2]. For chemical probe development requiring retention of target binding after derivatization, the free aminomethyl group of the title compound offers a proven anchor point that structurally similar analogues (e.g., BDBM12366, BDBM12365) lack entirely [3].

Quote Request

Request a Quote for (5-Phenylthiophen-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.